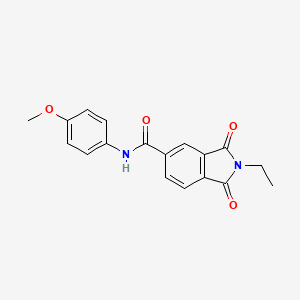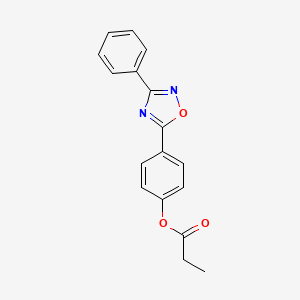
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EMID-10, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising therapeutic target for cancer treatment.
Mecanismo De Acción
The MDM2 protein is a negative regulator of p53, which is a key player in the regulation of cell cycle and apoptosis. MDM2 binds to p53 and promotes its degradation, thereby inhibiting its activity. 2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of various genes involved in cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high binding affinity for MDM2, with a dissociation constant of 0.13 μM. It has also been shown to be highly selective for MDM2 over other proteins, including MDMX and p300. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells in a dose-dependent manner, with IC50 values ranging from 0.2 to 1.5 μM. In vivo studies in mouse models have shown that this compound inhibits tumor growth and prolongs survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for MDM2 over other proteins. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potent inhibitory activity against the MDM2-p53 interaction, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively low stability, which can lead to degradation and loss of activity over time.
Direcciones Futuras
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has shown significant potential as a therapeutic agent for cancer treatment. Future research could focus on the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and reduce toxicity. Another direction could be the development of combination therapies that target multiple pathways involved in cancer development and progression. Furthermore, this compound could be used as a tool compound to study the role of the MDM2-p53 interaction in other diseases, such as neurodegenerative disorders and viral infections.
Aplicaciones Científicas De Investigación
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, which leads to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 triggers a cascade of events that ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-20-17(22)14-9-4-11(10-15(14)18(20)23)16(21)19-12-5-7-13(24-2)8-6-12/h4-10H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHKIVKAOBXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)
![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406203.png)
![2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B4406226.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406234.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)
![N-[4-(1-adamantyl)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406252.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406256.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)
![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)